

Technical Support Center: LEI105 (2-Pyz-(CO)-Phe-Leu-B(OH)₂)

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Compound of Interest		
Compound Name:	LEI105	
Cat. No.:	B608513	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of the proteasome inhibitor **LEI105**, chemically known as 2-Pyz-(CO)-Phe-Leu-B(OH)₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for **LEI105**?

A1: The major degradation pathway for **LEI105** is oxidative. This process involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol derivative. Hydrolysis can also contribute to its degradation.[1]

Q2: What are the recommended storage conditions for **LEI105**?

A2: For long-term stability, **LEI105** should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles.

Q3: How should I reconstitute lyophilized **LEI105**?

A3: Based on general guidelines for hydrophobic peptides, **LEI105** should first be dissolved in a small amount of an organic solvent like DMSO. After it is fully dissolved, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.



Q4: Are there any substances known to accelerate the degradation of LEI105?

A4: Yes, studies have shown that the presence of ascorbate and EDTA can surprisingly accelerate the degradation of **LEI105**, rather than inhibit it. Therefore, it is advisable to avoid these substances in your experimental buffers if stability is a concern.[1]

Q5: What is the stability of **LEI105** in aqueous solutions?

A5: **LEI105** has shown erratic stability in aqueous buffers. The primary degradation pathway is oxidative, and the compound is also susceptible to hydrolysis. For experiments requiring the compound to be in solution for extended periods, it is crucial to use freshly prepared solutions and consider the potential for degradation.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Inconsistent experimental results or loss of compound activity.	Degradation of LEI105 in solution.	Prepare fresh stock solutions of LEI105 in DMSO for each experiment. Avoid prolonged storage of aqueous dilutions. Minimize the time the compound spends in aqueous buffer before use.
Presence of accelerating agents in the buffer.	Ensure that your buffers do not contain ascorbate or EDTA, as these have been shown to accelerate LEI105 degradation.[1]	
Multiple freeze-thaw cycles of stock solutions.	Aliquot stock solutions into single-use volumes after initial reconstitution to avoid repeated freezing and thawing.	
Difficulty dissolving lyophilized LEI105.	The compound is a hydrophobic peptide.	Start by dissolving the peptide in a small volume of DMSO. Once fully dissolved, slowly add your aqueous buffer to the desired concentration while vortexing gently.
Precipitation of the compound upon dilution in aqueous buffer.	The solubility limit in the aqueous buffer has been exceeded.	Re-dissolve the precipitate by adding more organic solvent if your experimental conditions allow. For future experiments, consider using a higher initial concentration in DMSO and a larger final volume of aqueous buffer to ensure the final organic solvent concentration is sufficient to maintain solubility.



Stability and Degradation Summary

The following table summarizes the known stability information for **LEI105**.

Condition	Effect on Stability	Notes
Storage (Lyophilized)	Stable	Recommended storage at -20°C or -80°C.
Storage (in DMSO)	Relatively Stable	Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Aqueous Buffers	Prone to Degradation	Exhibits erratic stability; oxidative degradation and hydrolysis are the main concerns.[1]
Acidic & Basic Conditions	Degradation Mediated by Oxidation	The degradation pathway appears to be similar to that induced by peroxide.[1]
Presence of Hydrogen Peroxide	Accelerated Degradation	Leads to the cleavage of the boronic acid group.[1]
Presence of Ascorbate & EDTA	Accelerated Degradation	These agents have been shown to increase the rate of degradation.[1]

Experimental Protocols Protocol for Reconstitution of Lyophilized LEI105

- Bring the vial of lyophilized **LEI105** to room temperature before opening to prevent condensation.
- Add a small, precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).



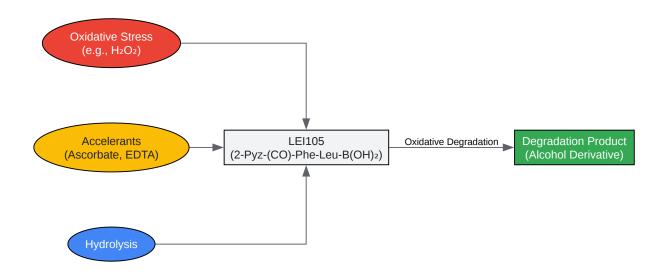
- Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect
 the solution to ensure there are no particulates.
- Aliquot the stock solution into single-use polypropylene tubes.
- Store the aliquots at -20°C or -80°C.

Protocol for Assessing LEI105 Stability in an Experimental Buffer

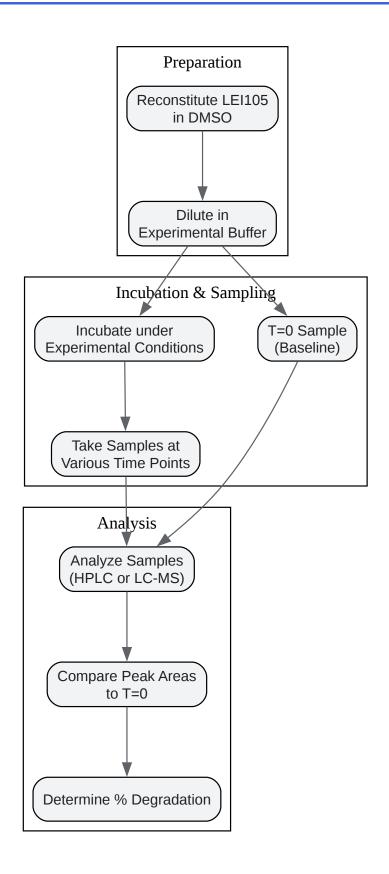
- Prepare a fresh dilution of your LEI105 DMSO stock solution in your experimental aqueous buffer to the final working concentration.
- At time zero, take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.
- Incubate the remaining solution under your experimental conditions (e.g., 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method.
- Compare the peak area of the intact LEI105 at each time point to the initial peak area to determine the percentage of degradation over time.

Visualizations









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References

- 1. pubs.acs.org [pubs.acs.org]
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